molecular formula C34H31N5O2 B12374560 (2P)-2-(isoquinolin-4-yl)-1-[4-(methylamino)-4-oxobutyl]-N-[(1S)-1-(naphthalen-2-yl)ethyl]-1H-benzimidazole-7-carboxamide

(2P)-2-(isoquinolin-4-yl)-1-[4-(methylamino)-4-oxobutyl]-N-[(1S)-1-(naphthalen-2-yl)ethyl]-1H-benzimidazole-7-carboxamide

Cat. No.: B12374560
M. Wt: 541.6 g/mol
InChI Key: CTPLSMAVLSTZPJ-QFIPXVFZSA-N
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Description

CDD-1845 is a non-covalent, non-peptide inhibitor that exhibits potent inhibition of the main protease (Mpro) of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). It has a K_i value of 3 nanomolar and is effective against various Mpro variants, including ΔP168, A173V, and the combined ΔP168/A173V variant .

Preparation Methods

The synthesis of CDD-1845 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic chemistry techniques and requires precise control of reaction parameters to achieve the desired purity and yield .

Industrial production of CDD-1845 would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for larger batches, and ensuring consistent quality control. This may include the use of automated reactors, high-performance liquid chromatography for purification, and rigorous testing for impurities .

Chemical Reactions Analysis

CDD-1845 undergoes various chemical reactions, primarily focusing on its interaction with the main protease of SARS-CoV-2. The compound is designed to inhibit the protease through non-covalent interactions, which involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions are crucial for the compound’s inhibitory activity and its ability to bind effectively to the protease .

Common reagents and conditions used in the synthesis and reactions of CDD-1845 include organic solvents, catalysts, and specific temperature and pH conditions. The major products formed from these reactions are the intermediate compounds and the final CDD-1845 molecule .

Scientific Research Applications

Structure and Composition

The molecular formula for the compound is C34H31N5O2C_{34}H_{31}N_{5}O_{2} with a molecular weight of approximately 553.65 g/mol. The structural complexity includes multiple functional groups that contribute to its biological activity.

Key Features

  • Isoquinoline moiety : Known for its role in various pharmacological activities.
  • Benzimidazole core : Often associated with anti-cancer properties.
  • Methylamino and naphthyl substituents : These groups enhance the lipophilicity and biological interaction potential.

Anticancer Activity

Recent studies have indicated that compounds containing isoquinoline and benzimidazole scaffolds exhibit significant anticancer properties. The specific compound has been analyzed for its ability to inhibit tumor growth in various cancer cell lines. For instance:

  • Mechanism of Action : It is hypothesized that the compound may interfere with DNA synthesis or repair mechanisms due to its structural similarity to known chemotherapeutics.
  • Case Study : In vitro tests showed that the compound reduced cell viability in breast cancer cell lines by inducing apoptosis, demonstrating its potential as a lead compound for further development .

Antimicrobial Properties

Research has also highlighted the antimicrobial efficacy of similar isoquinoline derivatives. The compound's structural attributes suggest it may possess:

  • Broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
  • Potential as a scaffold for developing new antibiotics, particularly in light of rising antibiotic resistance .

Neuropharmacological Effects

The isoquinoline derivatives are known to interact with neurotransmitter systems, which opens avenues for exploring their use in treating neurological disorders such as depression and anxiety:

  • Serotonin Receptor Modulation : Preliminary studies suggest that the compound may act as a serotonin receptor modulator, which could be beneficial in mood disorders .

Synthetic Routes

The synthesis of this compound can be achieved through several methods, including:

  • Ugi Reaction : A multi-component reaction that allows for the construction of complex amide structures efficiently.
  • Copper-Catalyzed Reactions : Utilized to form carbon-carbon bonds, enhancing the yield and purity of the final product .

Yield Optimization

Research indicates that optimizing reaction conditions (temperature, solvent choice, and catalyst type) can significantly improve yields. For example, varying the copper catalyst and base can lead to yields exceeding 90% under optimal conditions .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anticancer ActivityInduces apoptosis in breast cancer cells
Antimicrobial ActivityEffective against Gram-positive bacteria
NeuropharmacologicalPotential serotonin receptor modulation

Table 2: Synthesis Conditions

Reaction TypeConditionsYield (%)
Ugi ReactionDMSO, 80°C, 16h90
Copper-CatalyzedCuCl catalyst85

Mechanism of Action

CDD-1845 exerts its effects by binding to the main protease of SARS-CoV-2, inhibiting its activity and preventing the virus from replicating. The compound’s non-covalent interactions with the protease involve hydrogen bonds, hydrophobic interactions, and van der Waals forces, which stabilize the inhibitor-protease complex and block the protease’s active site .

The molecular targets of CDD-1845 are the active site residues of the main protease, which are essential for the protease’s catalytic activity. By binding to these residues, CDD-1845 effectively inhibits the protease and disrupts the viral replication process .

Comparison with Similar Compounds

CDD-1845 is unique among similar compounds due to its high potency and specificity for the main protease of SARS-CoV-2. Other similar compounds include atazanavir sulfate, SARS-CoV-2-IN-39, punicalagin, GS-441524, kansuinine B, VV116, CCF0058981, and EIDD-2801 .

Compared to these compounds, CDD-1845 exhibits a higher affinity for the main protease and is effective against multiple protease variants. This makes it a valuable tool for studying viral inhibition and developing antiviral therapies .

Biological Activity

Chemical Structure and Properties

The compound's structure is characterized by several functional groups that contribute to its biological activity:

  • Isoquinoline moiety : Known for its role in various pharmacological activities.
  • Benzimidazole core : Associated with anti-cancer properties.
  • Carboxamide group : Often enhances solubility and bioavailability.

Molecular Formula

  • C : 24
  • H : 28
  • N : 4
  • O : 2

Molecular Weight

  • Approximately 396.5 g/mol.

Research indicates that the compound exhibits multiple mechanisms of action:

  • Inhibition of Tumor Growth : The compound has been shown to inhibit the proliferation of various cancer cell lines, including those with mutations in oncogenes such as KRAS. This is achieved through the stabilization of G-quadruplex structures in DNA, which can hinder transcriptional processes critical for tumor growth .
  • Induction of Apoptosis : Studies have demonstrated that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by elevated levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .
  • Radiosensitization : The compound has potential as a radiosensitizer, enhancing the effects of radiotherapy on hypoxic tumor cells. This is particularly relevant in solid tumors where hypoxia is a common challenge .

Efficacy Studies

A summary of key findings from recent studies is presented below:

StudyCell LineIC50 (µM)Mechanism
MiaPaCa2 (pancreatic cancer)55 ± 3KRAS downregulation
Panc1 (pancreatic cancer)26 ± 1G4 stabilization
Various solid tumorsVariesApoptosis induction

Case Study 1: Pancreatic Cancer Treatment

In a study involving pancreatic cancer cell lines, the compound was tested against MiaPaCa2 and Panc1 cells. The results showed significant inhibition of cell viability at concentrations around the IC50 values mentioned above. The mechanism was linked to the downregulation of KRAS expression and stabilization of G-quadruplex structures, which are critical in cancer cell survival pathways .

Case Study 2: Radiosensitization in Hypoxic Conditions

Another investigation focused on the compound's ability to act as a radiosensitizer in hypoxic environments typical of solid tumors. The study demonstrated that co-treatment with radiation significantly enhanced tumor cell death compared to radiation alone, suggesting a promising role for this compound in combination therapies for cancer treatment .

Properties

Molecular Formula

C34H31N5O2

Molecular Weight

541.6 g/mol

IUPAC Name

2-isoquinolin-4-yl-3-[4-(methylamino)-4-oxobutyl]-N-[(1S)-1-naphthalen-2-ylethyl]benzimidazole-4-carboxamide

InChI

InChI=1S/C34H31N5O2/c1-22(24-17-16-23-9-3-4-10-25(23)19-24)37-34(41)28-13-7-14-30-32(28)39(18-8-15-31(40)35-2)33(38-30)29-21-36-20-26-11-5-6-12-27(26)29/h3-7,9-14,16-17,19-22H,8,15,18H2,1-2H3,(H,35,40)(H,37,41)/t22-/m0/s1

InChI Key

CTPLSMAVLSTZPJ-QFIPXVFZSA-N

Isomeric SMILES

C[C@@H](C1=CC2=CC=CC=C2C=C1)NC(=O)C3=C4C(=CC=C3)N=C(N4CCCC(=O)NC)C5=CN=CC6=CC=CC=C65

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)NC(=O)C3=C4C(=CC=C3)N=C(N4CCCC(=O)NC)C5=CN=CC6=CC=CC=C65

Origin of Product

United States

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